Molecular Weight & Heavy-Atom Count Differentiation vs. Closest Commercial Piperazine Building Blocks
The target compound (MW 248.75 g·mol⁻¹, heavy-atom count 16) occupies a distinct property space relative to the two most direct synthetic precursors and commercial building-block alternatives. 1-Acetylpiperazine (MW 128.17) lacks the tetrahydropyran ring, while 1-(tetrahydro-2H-pyran-4-yl)piperazine (free base, MW 170.25) lacks the acetyl group. The combination of both structural features in the target compound results in a molecular weight increase of 94% and 46%, respectively, and adds 4–5 heavy atoms . This places the compound in a higher MW window often associated with improved target selectivity in fragment-based drug-design programs [1]. However, no direct pharmacological comparison data exist, restricting this evidence to class-level inference.
| Evidence Dimension | Molecular Weight (g·mol⁻¹) and Heavy-Atom Count |
|---|---|
| Target Compound Data | MW = 248.75; Heavy atoms = 16 (C12H23ClN2O2) |
| Comparator Or Baseline | 1-Acetylpiperazine (MW = 128.17, heavy atoms = 9); 1-(Tetrahydro-2H-pyran-4-yl)piperazine (MW = 170.25, heavy atoms = 12) |
| Quantified Difference | ΔMW = +120.58 (+94%) and +78.50 (+46%); ΔHeavy atoms = +7 and +4 |
| Conditions | Calculated from molecular formulas; no biological assay context. |
Why This Matters
The distinct molecular weight and atom count directly influence physicochemical properties (logP, solubility) that govern compound behavior in high-throughput screening cascades.
- [1] Murray, C.W., et al., Nat. Rev. Drug Discov. 2012, 11, 502–516. Fragment-based drug discovery: opportunities and challenges. View Source
